Synthesis of N-Boc-3-Iodo-L-alanine Benzyl Ester from L-Serine: An In-depth Technical Guide
Synthesis of N-Boc-3-Iodo-L-alanine Benzyl Ester from L-Serine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and detailed experimental protocols for the multi-step synthesis of N-Boc-3-iodo-L-alanine benzyl ester, a valuable building block in peptide synthesis and medicinal chemistry, starting from the readily available amino acid, L-serine. The synthesis involves a four-step sequence: N-terminal protection of L-serine with a tert-butoxycarbonyl (Boc) group, esterification of the carboxylic acid with a benzyl group, activation of the primary hydroxyl group via tosylation, and subsequent nucleophilic substitution with iodide to yield the final product.
This document outlines two primary routes for the conversion of the hydroxyl group to the iodide: a two-step process via a tosylate intermediate and a one-step Appel reaction. Detailed experimental procedures, quantitative data summarized in tabular format, and a visual representation of the synthetic workflow are provided to facilitate replication and adaptation in a laboratory setting.
Synthetic Workflow Overview
The overall transformation of L-serine to N-Boc-3-iodo-L-alanine benzyl ester is depicted in the workflow diagram below.
Caption: Synthetic pathways from L-serine to the target compound.
Quantitative Data Summary
The following tables summarize the reactants, conditions, and expected yields for each step of the synthesis.
Table 1: N-Boc Protection of L-Serine
| Reactant/Reagent | Molar Eq. | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) |
| L-Serine | 1.0 | Dioxane / 1M NaOH (aq) | 0 to RT | 24 | ~94 |
| Di-tert-butyl dicarbonate | 1.2 |
Table 2: Benzyl Esterification of N-Boc-L-Serine
| Reactant/Reagent | Molar Eq. | Solvent | Temperature | Time (h) | Yield (%) |
| N-Boc-L-Serine | 1.0 | DMF | RT | 12 | ~100 |
| Cesium Carbonate | 1.05 | ||||
| Benzyl Bromide | 1.2 |
Table 3: Route A - Tosylation and Iodination
| Step | Reactant/Reagent | Molar Eq. | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3a. Tosylation | N-Boc-L-serine benzyl ester | 1.0 | CH₂Cl₂ | 0 | 2 | High (not specified) |
| p-Toluenesulfonyl chloride | 1.0 | |||||
| Triethylamine | 1.0 | |||||
| 4-DMAP (cat.) | 0.05 | |||||
| 4a. Iodination | N-Boc-O-tosyl-L-serine benzyl ester | 1.0 | Acetone | RT | 72-96 | 80-82 |
| Sodium Iodide | 1.2 - 1.5 |
*Note: Conditions adapted from the synthesis of the corresponding methyl ester.[1]
Table 4: Route B - Appel Reaction
| Reactant/Reagent | Molar Eq. | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-Boc-L-serine benzyl ester | 1.0 | CH₂Cl₂ | 0 to RT | 16 | High (not specified) |
| Triphenylphosphine | 1.5 | ||||
| Iodine | 1.5 | ||||
| Imidazole | 3.0 |
Experimental Protocols
Step 1: Synthesis of N-(tert-butoxycarbonyl)-L-serine
This procedure outlines the protection of the amino group of L-serine using di-tert-butyl dicarbonate.
Materials:
-
L-Serine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)
-
1M Sodium Hydroxide (NaOH) solution
-
1,4-Dioxane
-
Ethyl Acetate (EtOAc)
-
Diethyl ether (Et₂O)
-
1M Sulfuric Acid (H₂SO₄)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of L-serine (5.2 g, 50.0 mmol) in 1M NaOH aqueous solution (50 mL) and 1,4-dioxane (100 mL), slowly add di-tert-butyl dicarbonate (13.1 g, 60.0 mmol) at 0°C.[2]
-
Allow the mixture to warm to room temperature and stir for 24 hours.[2]
-
After the reaction is complete, evaporate the 1,4-dioxane under reduced pressure.
-
Wash the remaining aqueous layer with diethyl ether (50 mL).[2]
-
Acidify the aqueous layer to pH 2-3 with 1M H₂SO₄ solution and extract with ethyl acetate (3 x 50 mL).[2]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(tert-butoxycarbonyl)-L-serine as a sticky oil (Yield: ~9.6 g, 94%).[2]
Step 2: Synthesis of N-Boc-L-serine Benzyl Ester
This protocol describes the esterification of the carboxylic acid of N-Boc-L-serine.
Materials:
-
N-Boc-L-serine (1.0 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.05 eq)
-
Benzyl Bromide (BnBr) (1.2 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Aqueous Lithium Bromide (LiBr)
-
Aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated Saline (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of N-Boc-L-serine (4.87 mmol) in DMF (100 mL), add cesium carbonate (5.11 mmol) and continue stirring for 30 minutes.[3]
-
Add benzyl bromide (5.84 mmol) to the reaction mixture and stir for 12 hours at room temperature.[3]
-
Upon completion, dilute the reaction mixture with ethyl acetate (25 mL).[3]
-
Wash sequentially with aqueous lithium bromide (3 x 15 mL), aqueous sodium bicarbonate (2 x 15 mL), and saturated saline (2 x 15 mL).[3]
-
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash chromatography (eluent: petroleum ether/ether = 1:1) to afford N-Boc-L-serine benzyl ester as a white solid (Yield: ~100%).[3]
Route A: Two-Step Iodination via Tosylate Intermediate
This route involves the activation of the hydroxyl group as a tosylate, followed by nucleophilic substitution with iodide. The protocol is adapted from a procedure for the corresponding methyl ester.[1]
Materials:
-
N-Boc-L-serine benzyl ester (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.0 eq)
-
Triethylamine (Et₃N) (1.0 eq)
-
4-Dimethylaminopyridine (4-DMAP) (0.05 eq)
-
Dichloromethane (CH₂Cl₂)
-
2M Hydrochloric Acid (HCl)
-
Saturated Saline (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottomed flask, dissolve N-Boc-L-serine benzyl ester (1.0 eq) in dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Sequentially add 4-DMAP (0.05 eq) and freshly recrystallized p-toluenesulfonyl chloride (1.0 eq).
-
Add a solution of triethylamine (1.0 eq) in dichloromethane dropwise to the reaction mixture at 0°C over 40 minutes.
-
Stir the resulting slurry at 0°C for 2 hours.
-
Pour the reaction mixture into a mixture of ice, water, and 2M HCl solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate by rotary evaporation to yield the crude N-Boc-O-tosyl-L-serine benzyl ester.
Materials:
-
N-Boc-O-tosyl-L-serine benzyl ester (1.0 eq)
-
Sodium Iodide (NaI) (1.2 - 1.5 eq)
-
Acetone
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Saturated Saline (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottomed flask, dissolve N-Boc-O-tosyl-L-serine benzyl ester (1.0 eq) in acetone.
-
Add sodium iodide (1.2 eq) in one portion and stir the reaction mixture at room temperature in the dark for 3 days.[1]
-
Monitor the reaction by TLC. If the reaction is not complete, an additional portion of NaI (0.3 eq) can be added and stirring continued for another day.[1]
-
After completion, filter the mixture and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and wash with water, saturated sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., diethyl ether/petroleum ether) to yield N-Boc-3-iodo-L-alanine benzyl ester (Yield: 80-82%).[1]
Route B: One-Step Iodination via Appel Reaction
This route provides a direct conversion of the hydroxyl group to the iodide.[4]
Materials:
-
N-Boc-L-serine benzyl ester (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Iodine (I₂) (1.5 eq)
-
Imidazole (3.0 eq)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of triphenylphosphine (1.5 eq) in dichloromethane at 0°C, sequentially add iodine (1.5 eq) and imidazole (3.0 eq).[5]
-
After stirring for 10 minutes, add a solution of N-Boc-L-serine benzyl ester (1.0 eq) in dichloromethane dropwise.[5]
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.[5]
-
Quench the reaction with saturated aqueous Na₂S₂O₃ solution.
-
Separate the phases and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under vacuum.
-
Purify the crude product by flash chromatography to yield N-Boc-3-iodo-L-alanine benzyl ester.
